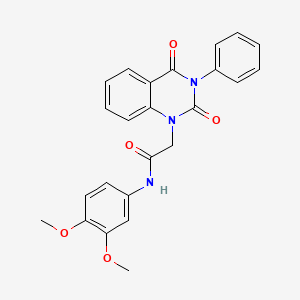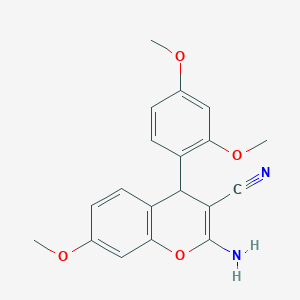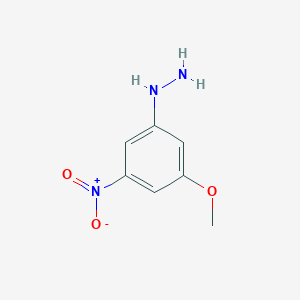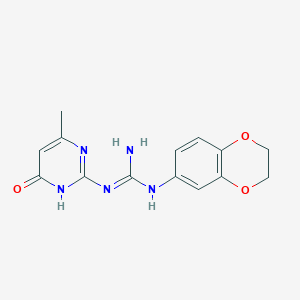![molecular formula C8H5N7O2 B11049219 4-methyl-9,15-dioxa-3,5,8,10,12,14,16-heptazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2(6),3,7,10,13-hexaene](/img/structure/B11049219.png)
4-methyl-9,15-dioxa-3,5,8,10,12,14,16-heptazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2(6),3,7,10,13-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-9,15-dioxa-3,5,8,10,12,14,16-heptazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2(6),3,7,10,13-hexaene is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its tetracyclic framework, which includes multiple nitrogen and oxygen atoms, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-9,15-dioxa-3,5,8,10,12,14,16-heptazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2(6),3,7,10,13-hexaene typically involves multi-step organic reactions. One common approach is the radical terpolymerization of specific monomers, such as perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene), vinylidene fluoride, and perfluoro (4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride . The reaction conditions often include the use of radical initiators and controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-9,15-dioxa-3,5,8,10,12,14,16-heptazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2(6),3,7,10,13-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, lithium carbonate, and various radical initiators . Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
4-methyl-9,15-dioxa-3,5,8,10,12,14,16-heptazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2(6),3,7,10,13-hexaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-methyl-9,15-dioxa-3,5,8,10,12,14,16-heptazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2(6),3,7,10,13-hexaene involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen and oxygen atoms allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
- 7,7,9,9,11,11-hexamethyl-3,6,8,10,12,15-hexaoxa-7,9,11-trisilaheptadecane
Uniqueness
Compared to similar compounds, 4-methyl-9,15-dioxa-3,5,8,10,12,14,16-heptazatetracyclo[113002,607,11]hexadeca-1(16),2(6),3,7,10,13-hexaene stands out due to its unique tetracyclic structure and the presence of multiple nitrogen and oxygen atoms
Propiedades
Fórmula molecular |
C8H5N7O2 |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
4-methyl-9,15-dioxa-3,5,8,10,12,14,16-heptazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2(6),3,7,10,13-hexaene |
InChI |
InChI=1S/C8H5N7O2/c1-2-9-3-4(10-2)6-8(15-17-13-6)11-7-5(3)12-16-14-7/h1H3,(H,9,10)(H,11,14,15) |
Clave InChI |
RWJYQRPUNWWGGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C3=NON=C3NC4=NON=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049138.png)
![Carbamic acid, [2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11049143.png)


![2-(2-{4-[(phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11049167.png)
![2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11049170.png)
![(4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol](/img/structure/B11049171.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11049193.png)
![(1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11049194.png)
![8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11049200.png)


![[(1-propyl-1H-indol-3-yl)methyl]propanedioic acid](/img/structure/B11049212.png)
![1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11049226.png)